molecular formula C7H16N2 B049127 (1-Methylpiperidin-4-yl)methanamine CAS No. 7149-42-0

(1-Methylpiperidin-4-yl)methanamine

Cat. No. B049127
Key on ui cas rn: 7149-42-0
M. Wt: 128.22 g/mol
InChI Key: AGTPSAZJSOQXHJ-UHFFFAOYSA-N
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Procedure details

A 100 mL round bottom flask was charged with a magnetic stir bar, toluene (17.45 mL), 6-chloro-3-(3-(trifluoromethoxy)phenyl)imidazo[1,2-b]pyridazine hydrochloride (550 mg, 1.57 mmol) (EN02141-06), Pd2dba3 (144 mg, 0.16 mmol), 2'-(dicyclohexylphosphino)-N,N-dimethylbiphenyl-2-amine (185 mg, 0.47 mmol),sodium tert-butoxide (604 mg, 6.28 mmol), and (1-methylpiperidin-4-yl)methanamine (302 mg, 2.36 mmol). The mixture was degassed with argon, the vessel fitted with a reflux condenser, and then placed in an oil bath heated to 110 °C with stirring for 16 h. The mixture was cooled to rt, pre-absorbed onto silca gel (~ 10 g) and purified on silica gel (80 g) using MeOH/DCM (1:3) as eluent to afford the title compound, .N-((1-methylpiperidin-4-yl)methyl)-3-(3-(trifluoromethoxy)phenyl)imidazo[1,2-b]pyridazin-6-amine (391 mg, 55.6 %) as an off white solid. 110 mg of this pure free base was dissolved in anhydrous MeOH and 32 uL of conc. H2SO4 were added. The mixture was stirred for 10 min. ar rt before being conc. in vacuo. The crude solids were triturated with diethyl ether and collected via vacuum filtration to afford the title compound as its bis(bisulfate).
Quantity
0.00628 mol
Type
reagent
Reaction Step One
Quantity
0.0175 L
Type
solvent
Reaction Step Two
Quantity
0.00236 mol
Type
reactant
Reaction Step Three
Quantity
0.00157 mol
Type
reactant
Reaction Step Four
Quantity
0.000471 mol
Type
catalyst
Reaction Step Five

Identifiers

CUSTOM
139
reaction index
NAME
1.3.2 [N-arylation with Ar-X] Chloro Buchwald-Hartwig amination
reaction type

Inputs

Step One
Name
Quantity
0.00628 mol
Type
reagent
Smiles
CC(C)(C)[O-].[Na+]
Step Two
Name
Quantity
0.0175 L
Type
solvent
Smiles
CC1=CC=CC=C1
Step Three
Name
Quantity
0.00236 mol
Type
reactant
Smiles
CN1CCC(CC1)CN
Step Four
Name
Quantity
0.00157 mol
Type
reactant
Smiles
C1=CC(=CC(=C1)OC(F)(F)F)C2=CN=C3N2N=C(C=C3)Cl.Cl
Step Five
Name
Quantity
0.000471 mol
Type
catalyst
Smiles
CN(C)C1=CC=CC=C1C2=CC=CC=C2P(C3CCCCC3)C4CCCCC4
Name
Quantity
0.000157 mol
Type
catalyst
Smiles
C1=CC=C(C=C1)/C=C/C(=O)/C=C/C2=CC=CC=C2.C1=CC=C(C=C1)/C=C/C(=O)/C=C/C2=CC=CC=C2.C1=CC=C(C=C1)/C=C/C(=O)/C=C/C2=CC=CC=C2.[Pd].[Pd]

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
110 (± 10) °C
Other

Outcomes

Product
Name
Type
product
Smiles
CN1CCC(CC1)CNC2=NN3C(=NC=C3C4=CC(=CC=C4)OC(F)(F)F)C=C2
Measurements
Type Value Analysis
YIELD 55.56%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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